molecular formula C7H5FO3 B2886661 6-fluoro-2,3-dihydroxybenzaldehyde CAS No. 1364684-42-3

6-fluoro-2,3-dihydroxybenzaldehyde

Cat. No. B2886661
Key on ui cas rn: 1364684-42-3
M. Wt: 156.112
InChI Key: WMIMSXVENWNCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08703742B2

Procedure details

To a cold (−78° C.) solution of 6-fluoro-2,3-dimethoxy-benzaldehyde (4.50 g, 24.43 mmol) in anhydrous dichloromethane (30 mL) was added BBr3 (1M in DCM, 48.8 mL, 48.87 mmol) dropwise (duration 30 min). The reaction was warmed to room temperature and stirred for 4 h. Again cooled it to −78° C. and added 2N HCl (60 mL) to it dropwise. The reaction was stirred for overnight at room temperature and extracted with DCM. Combined organic layers were washed with water, sat. NaHCO3 solution, brine and dried over MgSO4. Filtration and removal of solvent provided 2.42 g (15.50 mmol, 64%) of the title compound as a yellow solid. This was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.22 (s, 1H), 7.04 (dd, J=8.6, 5.5 Hz, 1H), 6.61 (dd, J=10.4, 8.8 Hz, 1H); 19F NMR (376 MHz, DMSO-d6) δ ppm −131.69-−131.65 (m, 1F).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
48.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10]C)[C:5]([O:12]C)=[CH:4][CH:3]=1.B(Br)(Br)Br.Cl>ClCCl>[F:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([OH:10])[C:5]([OH:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
FC1=CC=C(C(=C1C=O)OC)OC
Name
Quantity
48.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Again cooled it to −78° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred for overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
Combined organic layers were washed with water, sat. NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C(=C1C=O)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.5 mmol
AMOUNT: MASS 2.42 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.